N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-6-piperidin-1-ylpyrimidin-4-amine
Overview
Description
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-6-piperidin-1-ylpyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-6-piperidin-1-ylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. One common method involves the alkylation of pyrazoles with bromomethyl compounds using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The resulting intermediate is then subjected to further reactions to introduce the piperidine and pyrimidine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-6-piperidin-1-ylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-6-piperidin-1-ylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-6-piperidin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: These compounds share the pyrazole ring structure and are used in coordination chemistry.
N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-(5-ethylthiophen-2-yl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Another compound with a similar pyrazole and pyrimidine structure.
Uniqueness
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-6-piperidin-1-ylpyrimidin-4-amine is unique due to its combination of pyrazole, piperidine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-6-piperidin-1-ylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6/c1-13-14(10-19-21(13)3)11-20(2)15-9-16(18-12-17-15)22-7-5-4-6-8-22/h9-10,12H,4-8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWQITIHLRZZCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C2=NC=NC(=C2)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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